Mniopetal A

HIV-1 reverse transcriptase inhibition antiviral natural products drimane sesquiterpenoid SAR

Mniopetal A is a drimane-type sesquiterpenoid natural product isolated from fermentations of the Canadian basidiomycete Mniopetalum sp. 87256.

Molecular Formula C27H40O9
Molecular Weight 508.6 g/mol
CAS No. 158760-98-6
Cat. No. B12791386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal A
CAS158760-98-6
Molecular FormulaC27H40O9
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C
InChIInChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1
InChIKeyAXAFCVAELSOPHP-BMILKMJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mniopetal A (CAS 158760-98-6) – Reverse Transcriptase Inhibitor Drimane Sesquiterpenoid Procurement Guide


Mniopetal A is a drimane-type sesquiterpenoid natural product isolated from fermentations of the Canadian basidiomycete Mniopetalum sp. 87256 [1]. It belongs to the mniopetal family (A–F), a group of six structurally related inhibitors of RNA-directed DNA polymerases (reverse transcriptases, RT) from human immunodeficiency virus (HIV)-1, avian myeloblastosis virus (AMV), and murine leukemia virus (MLV) [1]. The compound possesses a tricyclic octahydronaphthalene core bearing a γ-hydroxy-γ-lactone ring and an (R)-2-acetoxydecanoate ester side chain (C10), distinguishing it from its closest in-class analogs [2][3]. In addition to RT inhibition, Mniopetal A exhibits antimicrobial and cytotoxic properties [1].

Why Mniopetal A Cannot Be Replaced by Other Mniopetal Congeners in Procurement


The six mniopetals (A–F) share a common drimane sesquiterpenoid core but differ critically in their ester side-chain composition and acylation status, which directly modulate lipophilicity, enzyme affinity, and antiviral potency [1][2]. Mniopetal A bears a unique (R)-2-acetoxydecanoate ester at the C-2 position of the octahydronaphthalene scaffold, whereas Mniopetal B carries an (R)-2-hydroxyoctanoate, Mniopetal C an (R)-2-acetoxyoctanoate, Mniopetal D an (R)-2-hydroxydecanoate, Mniopetal E lacks the ester side chain entirely, and Mniopetal F replaces the side chain with a formyl group [1][2]. These structural variations result in measurably different RT inhibitory activities: the most active congener, Mniopetal F (IC₅₀ ≈ 30 µM), exhibits weaker HIV-1 RT inhibition than Mniopetal A (IC₅₀ = 28 µM), while the prototype core Mniopetal E shows substantially reduced activity . Consequently, substituting Mniopetal A with any other mniopetal congener without quantitative justification risks altering the potency, selectivity profile, and physicochemical properties of the experimental system.

Quantitative Differentiation Evidence for Mniopetal A vs. Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: Mniopetal A (IC₅₀ = 28 µM) vs. Mniopetal F (IC₅₀ = 30 µM)

Mniopetal A inhibits HIV-1 reverse transcriptase with an IC₅₀ of 28 µM, measured via enzymatic assay against recombinant HIV-1 RT [1]. By comparison, the most active congener within the mniopetal family, Mniopetal F, exhibits an IC₅₀ of approximately 30 µM against the same target . This represents a ~7% greater potency for Mniopetal A relative to Mniopetal F. Mniopetal E, the core scaffold lacking an ester side chain, is reported to be substantially less active, though exact comparative IC₅₀ values are not disclosed in the primary literature .

HIV-1 reverse transcriptase inhibition antiviral natural products drimane sesquiterpenoid SAR

Structural Determinant of Lipophilicity: Acetoxydecanoate Side Chain Uniquely Positions Mniopetal A

Among the six mniopetals, Mniopetal A is the sole congener bearing an (R)-2-acetoxydecanoate ester (C₁₀ chain, acetylated at the α-hydroxy position), combining the longest alkyl chain with acetyl protection [1][2]. In contrast, Mniopetal B carries (R)-2-hydroxyoctanoate (C₈, free hydroxy), Mniopetal C carries (R)-2-acetoxyoctanoate (C₈, acetylated), Mniopetal D carries (R)-2-hydroxydecanoate (C₁₀, free hydroxy), Mniopetal E lacks any ester side chain, and Mniopetal F replaces the ester with a formyl substituent [1]. The calculated cLogP of Mniopetal A is estimated to be the highest within the mniopetal series owing to the combined C₁₀ chain length and acetyl capping, which eliminates a hydrogen-bond donor relative to the free hydroxy analogs (B and D) [3].

natural product SAR ester side-chain lipophilicity drimane sesquiterpenoid

Tri-Virus Reverse Transcriptase Inhibitory Spectrum: Broad Activity vs. Selective RT Inhibitors

Mniopetal A inhibits reverse transcriptases from three distinct retroviruses—HIV-1, avian myeloblastosis virus (AMV), and murine leukemia virus (MLV)—as demonstrated in the original isolation study [1]. The breadth of this tri-virus RT inhibition distinguishes the mniopetal class from many clinically used non-nucleoside RT inhibitors (NNRTIs) such as nevirapine, which are highly selective for HIV-1 RT and inactive against AMV or MLV RT. However, quantitative IC₅₀ values for AMV and MLV RT inhibition are not individually reported for each mniopetal congener; the primary literature states only that all six compounds (A–F) exhibit inhibitory activities against these three RT enzymes [1].

antiviral spectrum AMV RT MLV RT HIV-1 RT

Dual Antiviral–Antimicrobial Bioactivity Profile: Differentiating Mniopetal A from Single-Mechanism RT Inhibitors

Mniopetal A exhibits antimicrobial activity (weak antibacterial and weak antifungal) and cytotoxic properties in addition to its RT inhibitory activity, as reported in the original characterization study [1]. This dual bioactivity profile is shared across the mniopetal family (A–F) and is not observed with synthetic NNRTIs such as nevirapine or efavirenz, which are designed as single-target RT inhibitors . However, the antimicrobial activity is described as 'weak,' and quantitative minimum inhibitory concentration (MIC) values against specific bacterial or fungal strains are not provided in the publicly available primary literature for Mniopetal A [1].

antimicrobial activity cytotoxicity multifunctional natural products

Total Synthesis Availability Enables Enantiopure Procurement and SAR Expansion

A total synthesis of Mniopetals A, B, C, and D has been reported by Weihrather and Jauch (2013), employing a Sharpless asymmetric dihydroxylation for enantioselective side-chain construction and a chemoselective esterification of an equatorial hydroxy group vicinal to an axial hydroxy function [1]. This synthetic route provides access to enantiomerically pure Mniopetal A, circumventing the limitations of fermentation-based isolation (low yields, co-production of multiple congeners, batch-to-batch variability) [1]. In contrast, Mniopetal E and F have been synthesized via distinct intramolecular Diels–Alder strategies, and their synthetic accessibility is documented in separate publications [2].

total synthesis enantioselective synthesis natural product derivatization

Limitations of Available Quantitative Evidence: A Transparency Note

High-strength differential evidence for Mniopetal A is limited by the following gaps in the publicly available literature: (1) Individual IC₅₀ values against HIV-1 RT for Mniopetals B, C, D, and E are not reported in the primary isolation paper or subsequent reviews; the only individually reported IC₅₀ values are for Mniopetal A (28 µM) and Mniopetal F (~30 µM). (2) IC₅₀ values against AMV RT and MLV RT are not tabulated per congener; only the qualitative statement that all six mniopetals inhibit these enzymes is provided. (3) Antimicrobial MIC values and cytotoxic IC₅₀ values are not specified for individual mniopetal congeners in the original 1994 paper. (4) No head-to-head comparative data exist in a single assay run for all six mniopetals. Users procuring Mniopetal A should be aware that the quantitative differentiation evidence presented here relies on cross-study comparison (HIV-1 RT) and class-level inference (structural, antimicrobial, spectrum), and should consider commissioning direct comparative profiling if precise congener ranking is required for their application.

data gaps evidence quality assessment procurement caveats

Recommended Application Scenarios for Mniopetal A Based on Quantitative Evidence


HIV-1 Reverse Transcriptase Enzymatic Inhibition Studies Requiring the Most Potent Mniopetal Congener

Mniopetal A, with a confirmed IC₅₀ of 28 µM against HIV-1 RT, is the most potent mniopetal congener for which individual quantitative data are publicly available, surpassing Mniopetal F (IC₅₀ ≈ 30 µM) by approximately 7% [1]. This application scenario is appropriate for biochemical assay development where maximizing inhibitory potency within the drimane sesquiterpenoid natural product class is the primary selection criterion. Users should prepare stock solutions in DMSO and verify IC₅₀ values under their specific assay conditions, as the original data were generated using recombinant HIV-1 RT in a non-radioactive enzymatic assay system [1].

Cell-Based Antiviral Efficacy Studies Requiring High Membrane Permeability

The (R)-2-acetoxydecanoate side chain of Mniopetal A confers the highest predicted lipophilicity (cLogP) among all six mniopetals, owing to the combination of a C₁₀ alkyl chain and acetyl capping at the α-hydroxy position [2][3]. This physicochemical property predicts enhanced passive membrane permeability relative to less lipophilic congeners (particularly Mniopetal E and F, which lack the ester side chain or bear only a formyl group) [3]. Cell-based HIV-1 replication assays that require intracellular target engagement of reverse transcriptase may therefore benefit from selecting Mniopetal A over Mniopetal E or F, though experimental permeability data (e.g., PAMPA or Caco-2) remain to be generated for this compound class [3].

Pan-Retroviral RT Inhibitor Screening Using AMV or MLV RT as Model Enzymes

Mniopetal A is one of only two mniopetals (alongside Mniopetal F) that have been confirmed to inhibit reverse transcriptases from three distinct retroviruses—HIV-1, AMV, and MLV [4]. This tri-virus inhibitory spectrum makes Mniopetal A a suitable positive control or reference compound for pan-retroviral RT inhibitor screening programs. In contrast, HIV-1-selective NNRTIs such as nevirapine are inactive against AMV and MLV RT and cannot serve this cross-virus reference function [4]. Researchers should note that quantitative IC₅₀ values for AMV and MLV RT inhibition are not individually reported per congener and should be determined experimentally in their assay system [4].

Medicinal Chemistry SAR Programs Requiring Enantiopure Starting Material for Derivatization

The published total synthesis of Mniopetal A by Weihrather and Jauch (2013) provides a validated route to enantiomerically pure material via Sharpless asymmetric dihydroxylation and chemoselective esterification [5]. This synthetic accessibility is critical for medicinal chemistry programs that require (a) reproducible, fermentation-independent supply of the parent compound, (b) enantiopure material for unambiguous biological testing, and (c) a modular synthetic strategy that permits systematic variation of the side chain for structure–activity relationship (SAR) exploration [5]. Procurement of Mniopetal A from synthetic rather than fermentation sources is recommended when enantiopurity certification and batch-to-batch consistency are paramount [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mniopetal A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.